

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Enterolactone

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Compound of Interest

Compound Name: Enterolactone-d6

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Introduction

Enterolactone is a lignan metabolite produced by the intestinal microflora from dietary precursors found in plant-based foods. As a phytoestrogen, enterolactone is of significant interest in clinical and drug development research due to its potential roles in hormone-dependent cancers, cardiovascular diseases, and other chronic conditions.^[1] Accurate and reliable quantification of enterolactone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological effects.^{[1][2]}

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of enterolactone from biological samples, a critical step for sample clean-up and concentration prior to analysis. Methodologies for the measurement of total enterolactone, which includes free and conjugated forms (glucuronides and sulfates), are described.^[1]

Data Presentation: Comparison of Sample Preparation Methods

The choice of an appropriate sample preparation method is critical for achieving accurate and precise quantification of enterolactone. Solid-phase extraction is a widely used technique that

offers high recovery and selectivity.[3] The following table summarizes quantitative data for common extraction techniques used in enterolactone analysis.

Parameter	Solid-Phase Extraction (SPE)	Liquid-Liquid Extraction (LLE)	Supported Liquid Extraction (SLE)
Analyte Form	Free & Conjugated / Total (post-hydrolysis)	Total (post-hydrolysis)	Total (post-hydrolysis)
Recovery (%)	85-105% (Analyte dependent)[1]	>90%[1]	~96%[1]
Precision (RSD%)	<15%[1]	Within-run: 3-6%, Between-run: 10-14% [1][4]	Intra-assay: 2.5-5.9%, Inter-assay: 2.6-6.9% [3]
LLOQ (ng/mL)	Enterolactone: ~0.082, Enterolactone glucuronide: ~0.026, Enterolactone sulfate: ~0.016[1][5]	~0.164 (as total enterolactone)[1]	Not explicitly stated, but high recovery suggests comparable sensitivity to LLE.[1]

Experimental Protocols

Measurement of Total Enterolactone in Human Plasma

This protocol outlines the procedure for the quantification of total enterolactone in human plasma, which involves an enzymatic hydrolysis step to release enterolactone from its glucuronide and sulfate conjugates, followed by C18 solid-phase extraction.

a. Sample Pre-treatment (Enzymatic Hydrolysis)

In biological samples, enterolactone is predominantly present in conjugated forms (glucuronides and sulfates), which are more water-soluble than free enterolactone.[6] Enzymatic hydrolysis is a critical step to cleave these conjugates, releasing free enterolactone for efficient extraction.[6]

- To 200-250 µL of plasma or serum, add a known amount of a suitable internal standard (e.g., ¹³C₃-enterolactone).[2][3]

- Add 500 μ L of 0.1 M acetate buffer (pH 5.0).[6]
- Add 20 μ L of β -glucuronidase/sulfatase from *Helix pomatia*. [6]
- Incubate the mixture at 37°C for at least 4 hours, or overnight (a 16-hour hydrolysis may be required for complete hydrolysis of all conjugates in plasma).[6][7]

b. Solid-Phase Extraction (SPE) Protocol

C18 cartridges are commonly used for the solid-phase extraction of enterolactone.[3][6]

- Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol through it.[6]
- Equilibration: Equilibrate the cartridge by passing 3 mL of deionized water through it.[6]
- Sample Loading: Load the hydrolyzed sample onto the SPE cartridge. A slow flow rate (e.g., 1 drop/second) is recommended to ensure efficient binding.[8]
- Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[6]
- Elution: Elute the enterolactone with 3 mL of methanol into a clean collection tube.[6]

c. Post-Extraction Processing

- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2][3]
- Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent analytical method, such as the initial mobile phase for LC-MS/MS analysis (e.g., 15% acetonitrile in water with 0.1% formic acid).[2]

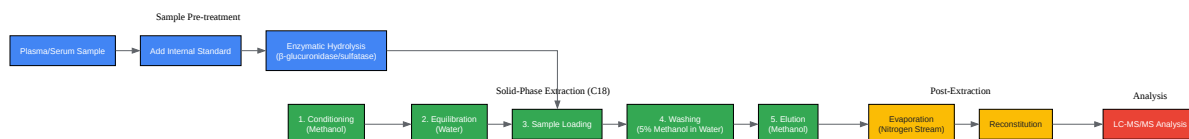
Subsequent Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of enterolactone due to its high sensitivity and specificity.[2]

- LC System: A high-performance or ultra-high-performance liquid chromatography system.[2]
- Column: A C18 reversed-phase column is typically used.[2]

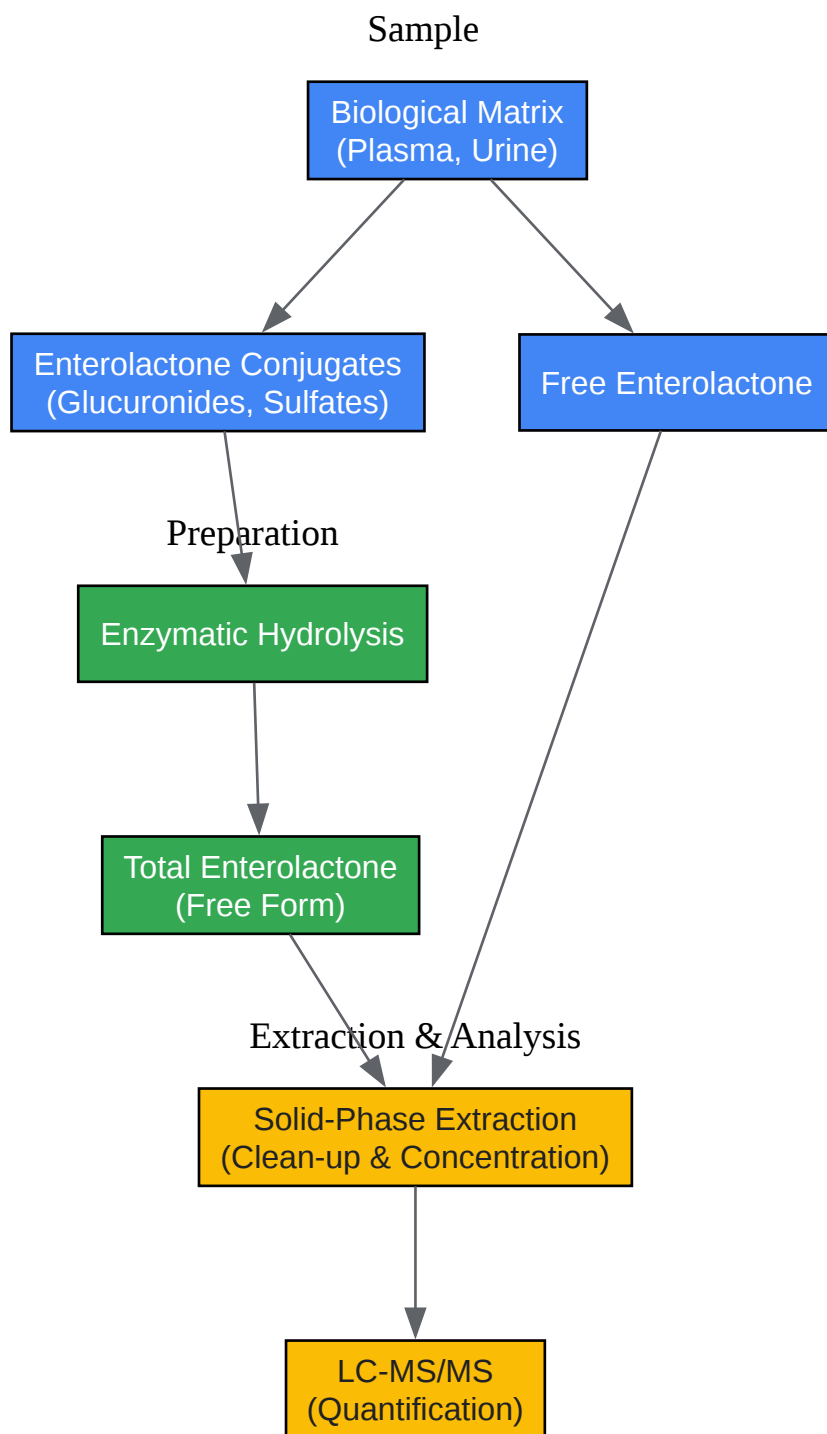
- Mobile Phase: A common mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[2]
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Mandatory Visualizations



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Workflow for Enterolactone Analysis



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Logical Steps in Enterolactone Quantification

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